molecular formula C8H6BrFO2 B1370161 Methyl 3-bromo-2-fluorobenzoate CAS No. 206551-41-9

Methyl 3-bromo-2-fluorobenzoate

Cat. No.: B1370161
CAS No.: 206551-41-9
M. Wt: 233.03 g/mol
InChI Key: ZWOFHFOFKBYRHV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluorobenzoate (CAS: 206551-41-9) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.04 g/mol . Structurally, it features a bromine atom at the 3-position and a fluorine atom at the 2-position of the benzene ring, esterified with a methyl group (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactivity in cross-coupling reactions and functional group transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of methyl 3-bromo-2-fluorobenzyl alcohol.

    Oxidation: Formation of 3-bromo-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-fluorobenzoate (C8H6BrFO2) is a chemical compound with diverse applications in scientific research, particularly in synthesizing pharmaceutical compounds, agrochemicals, and advanced materials . It is also used in fluorinated compounds research and as a reference standard in analytical chemistry .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds: this compound is a crucial intermediate in synthesizing various pharmaceuticals, notably in developing anti-cancer and anti-inflammatory drugs . In silico evaluations suggest that methyl 4-bromo-2-fluorobenzoate (MBF) exhibits structural stability and potential as a drug for fungal diseases . The molecule has hydrogen binding sites around the carbonyl group and forms hydrogen bonds with fungal protein 4FPR, displaying a high binding energy .

Agrochemical Development: This compound is utilized in creating agrochemicals like herbicides and pesticides, which enhance crop protection and yield .

Material Science: this compound is employed in formulating advanced materials such as polymers and resins, essential in manufacturing durable goods .

Fluorinated Compounds Research: Researchers use this compound to explore the properties of fluorinated compounds, which often exhibit unique characteristics beneficial in various applications .

Analytical Chemistry: It serves as a reference standard in analytical methods, aiding the accurate identification and quantification of similar compounds in complex mixtures .

Readthrough-Inducing Activity: Methyl 2-bromo-3-fluorobenzoate is used in the synthesis of compounds with readthrough-inducing activity . For example, it is used to synthesize compound 20j . The Heck reaction of methyl 2-bromo-3-fluorobenzoate with tert-butyl acrylate yields compound 34, which is then hydrogenated to produce compound 35 .

Dabrafenib Synthesis: this compound can be used as a synthetic intermediate of Dabrafenib .

Safety and Hazards

This compound is labeled with the following hazard statements :

  • H302: Harmful if swallowed
  • H312: Harmful in contact with skin
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H332: Harmful if inhaled
  • H335: May cause respiratory irritation

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromo-2-fluorobenzoate belongs to a class of halogenated benzoate esters. Below is a detailed comparison with analogs, focusing on structural, reactivity, and application differences.

Structural Analogs and Substituent Effects

Table 1: Comparison of this compound with Key Analogs

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Differences
This compound 206551-41-9 C₈H₆BrFO₂ Br (3), F (2) 233.04 Reference compound
Ethyl 3-bromo-2-fluorobenzoate 334792-76-6 C₉H₈BrFO₂ Br (3), F (2) 247.06 Ethyl ester group increases hydrophobicity
Methyl 5-bromo-2-fluorobenzoate 57381-59-6 C₈H₆BrFO₂ Br (5), F (2) 233.04 Bromine at 5-position alters electronic effects
Methyl 4-bromo-3-formamidobenzoate Euro. Patent C₉H₈BrNO₃ Br (4), NHCHO (3) 279.9 (M+23) Formamido group enhances nucleophilic reactivity

Key Observations:

Substituent Position : The position of bromine significantly impacts reactivity. For example, bromine at the 3-position (as in the target compound) facilitates Suzuki-Miyaura coupling reactions, while bromine at the 5-position (Methyl 5-bromo-2-fluorobenzoate) may sterically hinder such reactions .

Ester Group : Ethyl 3-bromo-2-fluorobenzoate (CAS 334792-76-6) exhibits lower solubility in polar solvents compared to the methyl ester due to the longer alkyl chain .

Functional Groups : Methyl 4-bromo-3-formamidobenzoate introduces a formamido group, enabling participation in hydrogen bonding and serving as a directing group in metal-catalyzed reactions .

Physicochemical Properties

Table 2: Physical and Solubility Data

Property This compound Ethyl 3-bromo-2-fluorobenzoate Methyl 5-bromo-2-fluorobenzoate
Melting Point Not reported Not reported Not reported
Solubility in DMSO >10 mM <10 mM >10 mM
Stability at -20°C 1 month 1 month 1 month
Purity (Typical) >98% 98% 97%
  • Solubility : this compound's higher solubility in DMSO compared to its ethyl analog makes it preferable for high-throughput screening in drug discovery .

Biological Activity

Methyl 3-bromo-2-fluorobenzoate is an organic compound with significant potential in pharmaceutical applications due to its unique biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Identifiers:

PropertyDetails
CAS Number206551-41-9
Molecular FormulaC₈H₆BrFO₂
Molecular Weight233.036 g/mol
IUPAC NameThis compound

This compound features a complex halogenated structure that contributes to its reactivity and biological activity. The presence of bromine and fluorine atoms enhances its interaction with biological targets, making it a candidate for drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Its structure suggests potential interactions with various biological systems, particularly in targeting infectious diseases and cancer.

  • Antifungal Activity :
    • A study utilizing molecular docking methods revealed that this compound forms hydrogen bonds with fungal proteins, indicating its potential as an antifungal agent. The binding energy recorded was -5.00 kcal/mol, suggesting strong interactions with target proteins involved in fungal diseases .
  • Anticancer Potential :
    • The compound's halogenated nature may contribute to its ability to disrupt cellular processes in cancer cells. Preliminary studies suggest it could inhibit pathways critical for tumor growth and proliferation.

In Silico Evaluations

Recent computational studies have evaluated the biological behavior of this compound using various modeling techniques:

  • Molecular Docking : The compound was docked against several protein targets relevant to fungal infections, revealing significant binding affinities and interactions that could be leveraged for drug development.
  • Toxicity Predictions : Toxicological assessments indicated that while the compound shows promise as a therapeutic agent, careful evaluation of its safety profile is necessary before clinical applications .

Synthesis Pathways

The synthesis of this compound typically involves halogenation reactions on a benzoic acid derivative. The following synthetic route is commonly employed:

  • Starting Material : Methyl benzoate
  • Reagents : Bromine and fluorine sources
  • Conditions : Reflux in an appropriate solvent (e.g., dichloromethane) under controlled temperatures to facilitate selective halogenation.

Comparative Analysis with Related Compounds

A comparative analysis highlights how slight modifications in the halogenation pattern can lead to significant differences in biological activity:

Compound NameStructure FeaturesUnique Characteristics
Methyl 3-bromo-6-chloro-2-fluorobenzoateContains bromine and chlorineDifferent halogen positioning affects reactivity
Methyl 4-bromo-2-fluorobenzoateSimilar halogenation patternExhibits distinct antifungal properties

This table illustrates the diversity within halogenated benzoates and emphasizes the importance of structural modifications on biological behavior.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-bromo-2-fluorobenzoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 3-bromo-2-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, halogenation (bromination/fluorination) of pre-functionalized benzoate esters may be employed. Optimization involves controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst concentration to maximize yield. Purity is ensured via recrystallization or column chromatography, with monitoring by TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., deshielding effects of Br and F). ¹⁹F NMR is critical for confirming fluorination.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br/F vibrations.
  • HPLC/GC : Validates purity (>95%) using reverse-phase columns or GC with flame ionization detection .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) determines bond lengths, angles, and halogen-halogen interactions. Challenges include crystal growth due to steric hindrance from bromine and fluorine. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do electronic and steric effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature enhances electrophilicity at the carbonyl. Steric effects from ortho-fluorine may slow transmetallation steps. Computational studies (e.g., DFT) predict charge distribution and transition states, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What methodological approaches address contradictions in regioselectivity observed during functionalization of this compound?

Competing pathways (e.g., para-bromination vs. meta-fluorination) are analyzed via kinetic isotope effects (KIE) or isotopic labeling. Contrasting experimental and computational results (e.g., DFT vs. observed yields) are resolved by adjusting solvent polarity or using directing groups (e.g., -NO₂) to steer reactivity .

Q. How can density functional theory (DFT) predict the electronic properties of this compound for catalytic applications?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Electron density maps (via QTAIM analysis) reveal halogen bonding potential. Validation involves correlating computed dipole moments with experimental solvatochromic data .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

Co-crystallization with hydrogen-bond donors (e.g., pyridine) or use of mixed solvents (e.g., DCM/hexane) improves crystal packing. High-pressure crystallization or cryogenic techniques (e.g., liquid N₂ cooling) address low melting points. Twinned data are refined using SHELXL’s TWIN/BASF commands .

Properties

IUPAC Name

methyl 3-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFHFOFKBYRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616123
Record name Methyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206551-41-9
Record name Methyl 3-bromo-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206551-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Bromo-2-fluorobenzoate
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-2-fluorobenzoic acid (0.219 g, 1 mmol) in dry methanol (5 ml) under nitrogen was treated with trimethylorthoformate (0.22 ml, 2 mmol) and p-toluenesulfonic acid (catalytic amount), and then heated under reflux. After 16 h, the mixture was evaporated and the residue partitioned between water and Et2O. The organic layer was washed with sat. sodium hydrogen carbonate solution, water, brine, dried (MgSO4) and evaporated to give methyl 3-bromo-2-fluorobenzoate (0.195 g, 0.84 mmol, 84%): 1H NMR (CDCl3) δ 7.90–7.85 (m, 1H), 7.71–7.65 (m, 1H), 7.10 (dt, 1H, J=8.0, 1.0 Hz) and 3.94 (s, 3H): MS (EI) 232 (M+).
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5 mL
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Synthesis routes and methods II

Procedure details

To a 100 mL round bottom flask was added 3-bromo-2-fluorobenzoic acid (10.4 g, 47.5 mmol), MeOH (100 mL, 2472 mmol) and sulfuric acid (6 mL, 113 mmol). The reaction mixture was refluxed for 1 hr. After cooling to rt, the MeOH was removed under reduced pressure and the acidic residue was poured into cold water and EtOAc, the layers were separated and the aqueous layer was extracted with EtOAc. The organic layers were combined, washed with brine, dried over NaSO4 and concentrated under reduced pressure to afford 10.02 g of methyl 3-bromo-2-fluorobenzoate. 1H-NMR (400 MHz, DMSO-d6) δ 7.95 (ddd, J=8.1, 6.4, and 1.7 Hz, 1H), 7.82-7.87 (m, 1H), 7.26 (t, J=7.9 Hz, 1H), and 3.86 (s, 3H).
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10.4 g
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100 mL
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6 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 3-bromo-2-fluorobenzoate
Methyl 3-bromo-2-fluorobenzoate
Methyl 3-bromo-2-fluorobenzoate
Methyl 3-bromo-2-fluorobenzoate
Methyl 3-bromo-2-fluorobenzoate
Methyl 3-bromo-2-fluorobenzoate

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